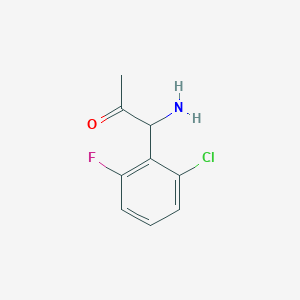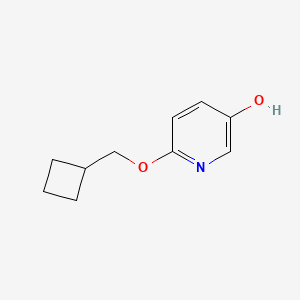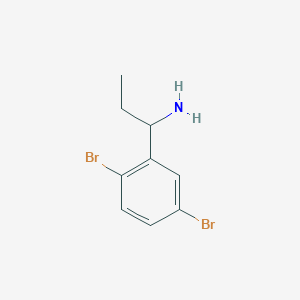
1-(2,5-Dibromophenyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dibromophenyl)propan-1-amine is an organic compound with the molecular formula C9H11Br2N It is characterized by the presence of a propan-1-amine group attached to a dibromophenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dibromophenyl)propan-1-amine typically involves the bromination of phenylpropan-1-amine. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The reaction is usually carried out under controlled temperature conditions to ensure the selective bromination at the 2 and 5 positions of the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,5-Dibromophenyl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in the formation of less brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibromo-phenylpropanone, while reduction could produce mono-brominated or non-brominated phenylpropan-1-amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dibromophenyl)propan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2,5-Dibromophenyl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form halogen bonds with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2,4-Dibromophenyl)propan-1-amine
- 1-(3,5-Dibromophenyl)propan-1-amine
- 1-(2,5-Dichlorophenyl)propan-1-amine
Uniqueness
1-(2,5-Dibromophenyl)propan-1-amine is unique due to the specific positioning of the bromine atoms on the phenyl ring. This positioning can significantly influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C9H11Br2N |
|---|---|
Molekulargewicht |
293.00 g/mol |
IUPAC-Name |
1-(2,5-dibromophenyl)propan-1-amine |
InChI |
InChI=1S/C9H11Br2N/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5,9H,2,12H2,1H3 |
InChI-Schlüssel |
NSOJMGIBNKXNMP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=C(C=CC(=C1)Br)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2R)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13045873.png)
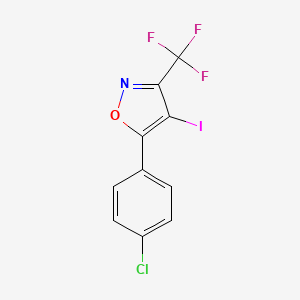


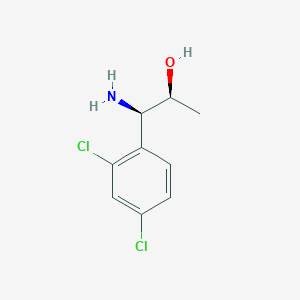
![1-Methyl-4,5,6,7-Tetrahydro-1H-Imidazo[4,5-C]Pyridine-6-Carboxylic Acid Hydrochloride](/img/structure/B13045912.png)
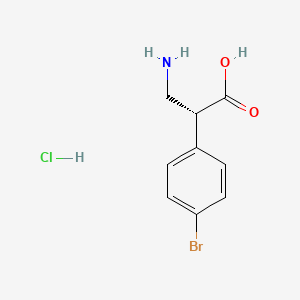
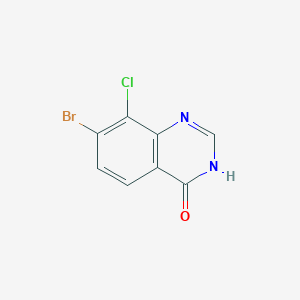
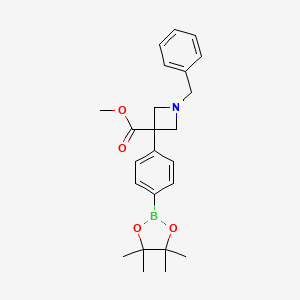
![(Z)-2-hydrazono-3-methyl-5-(trifluoromethyl)-2,3-dihydrobenzo[d]thiazole](/img/structure/B13045940.png)
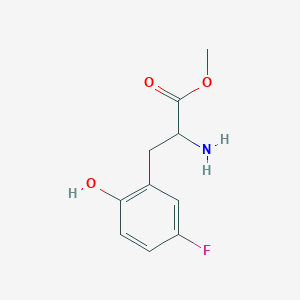
![1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]acetone](/img/structure/B13045963.png)
